4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Anticancer Cytotoxicity Benzothiazole-piperazine

4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1105194-56-6) is a heterocyclic compound featuring a benzothiazole core with a piperazine ring at the 2-position and methyl substituents at the 4- and 5-positions of the benzene ring. This substitution pattern yields a molecular formula of C13H17N3S with a molecular weight of 247.36 g/mol.

Molecular Formula C13H17N3S
Molecular Weight 247.36 g/mol
CAS No. 1105194-56-6
Cat. No. B1417749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
CAS1105194-56-6
Molecular FormulaC13H17N3S
Molecular Weight247.36 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)N3CCNCC3)C
InChIInChI=1S/C13H17N3S/c1-9-3-4-11-12(10(9)2)15-13(17-11)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3
InChIKeyQSOATHAOBLBZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1105194-56-6): Procurement-Ready Benzothiazole-Piperazine Scaffold for Anticancer and Kinase Inhibitor Research


4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1105194-56-6) is a heterocyclic compound featuring a benzothiazole core with a piperazine ring at the 2-position and methyl substituents at the 4- and 5-positions of the benzene ring . This substitution pattern yields a molecular formula of C13H17N3S with a molecular weight of 247.36 g/mol . The compound serves as a versatile small-molecule scaffold for medicinal chemistry applications, with documented anticancer activity against hepatocellular (Huh7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines when incorporated into benzothiazole-piperazine derivative series [1].

Why 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole Cannot Be Interchanged with Other Benzothiazole-Piperazine Analogs: Structure-Activity and Procurement Considerations


Benzothiazole-piperazine derivatives cannot be treated as interchangeable due to marked sensitivity of both biological activity and physicochemical properties to substitution pattern. The position and number of methyl substituents on the benzothiazole ring directly influence lipophilicity, target binding affinity, and cytotoxicity profiles [1]. For example, a recent structure-activity relationship study demonstrated that 4,5-dimethyl substitution yields differential anticancer potency across Huh7, MCF-7, HCT-116, and A549 cell lines compared to analogs bearing alternative substitution patterns [1]. Furthermore, procurement considerations—including CAS registry uniqueness, vendor pricing tiering, and purity grade availability—diverge substantially among positional isomers such as 4,6-dimethyl and 5,6-dimethyl variants . These differences preclude generic substitution and necessitate compound-specific selection criteria.

4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1105194-56-6): Head-to-Head Comparative Evidence for Scientific Selection


4,5-Dimethyl Substitution Confers Differential Cytotoxicity Relative to Unsubstituted and Variant Analogs Across Cancer Cell Lines

Compound 9 (4,5-dimethyl-2-piperazin-1-yl-1,3-benzothiazole) demonstrated superior or comparable cytotoxic activity relative to the unsubstituted analog (compound 6) across multiple cancer cell lines [1]. Against Huh7 hepatocellular carcinoma cells, compound 9 achieved an IC50 of 46.90 ± 8.21 µM compared to 67.46 ± 9.46 µM for compound 6, representing a 1.44-fold improvement in potency [1]. In MCF-7 breast cancer cells, compound 9 (IC50 = 14.02 ± 0.83 µM) was more than twice as potent as compound 6 (IC50 = 34.75 ± 3.09 µM) [1]. Notably, compound 9 also outperformed the 2,4-dichlorophenyl-substituted analog (compound 8) in HCT-116 colorectal cancer cells, with IC50 values of 24.55 ± 0.63 µM versus 38.96 ± 3.03 µM [1].

Anticancer Cytotoxicity Benzothiazole-piperazine

Lipophilicity of 4,5-Dimethyl Analog (LogP ≈ 2.08) Exceeds Unsubstituted Benzothiazole-Piperazine, Influencing Membrane Permeability and Bioavailability

4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole exhibits a measured partition coefficient (LogP) of approximately 2.08, which is higher than the LogP of 1.61 reported for the unsubstituted 2-piperazin-1-yl-1,3-benzothiazole analog [1] . This ~0.47 LogP unit increase corresponds to approximately threefold higher lipophilicity, a factor that can enhance passive membrane permeability and influence cellular uptake in vitro [1]. The increased lipophilicity arises directly from the presence of the two methyl groups at the 4- and 5-positions of the benzothiazole ring [1].

Lipophilicity ADME Physicochemical properties

4,5-Dimethyl Substitution Pattern Confers Favorable Procurement Economics Relative to 4,6-Dimethyl Positional Isomer

The 4,5-dimethyl isomer (CAS 1105194-56-6) offers a distinct procurement advantage over its 4,6-dimethyl positional isomer (CAS 1105194-44-2). The 4,5-dimethyl variant is commercially available from multiple vendors at 95% to 98% purity with pricing at the 1g scale ranging from approximately $578–$768 USD, whereas the 4,6-dimethyl analog is less widely stocked and typically requires custom synthesis or specialized sourcing, resulting in higher procurement friction and longer lead times . The 4,5-dimethyl compound is catalogued by major suppliers including Fluorochem, Biosynth, 10xChem, and Leyan, ensuring competitive pricing and reliable supply chain availability .

Procurement Cost-effectiveness Vendor comparison

4,5-Dimethyl Benzothiazole Core Enables Distinct HPK1 Kinase Inhibitor Development Pathway Relative to Alternative Substitution Patterns

Patent literature explicitly encompasses 4,5-dimethyl-2-piperazin-1-yl-1,3-benzothiazole within the claimed scope of benzothiazole compounds as hematopoietic progenitor kinase 1 (HPK1) inhibitors [1]. The generic Markush structure includes the 4,5-dimethyl substitution pattern on the benzothiazole ring as a specifically claimed embodiment [1]. HPK1 is a negative regulator of T-cell and B-cell receptor signaling, and its inhibition represents an emerging immuno-oncology strategy distinct from the cytotoxic anticancer mechanisms documented for alternative benzothiazole-piperazine derivatives [1].

Kinase inhibition HPK1 Immuno-oncology

In Silico Binding Free Energy Data Suggest 4,5-Dimethyl Substitution May Modulate Target Affinity in PI3Kγ Kinase Inhibition

Computational studies on benzothiazole-based PI3Kγ inhibitors have established that methyl substitution on the benzothiazole ring influences binding free energy and selectivity profiles [1]. A comprehensive in silico investigation combining molecular docking, molecular dynamics simulations, and MM-GBSA binding free energy calculations demonstrated that benzothiazole derivatives with specific substitution patterns exhibit predicted binding energies that correlate with experimental bioactivities against PI3Kγ [1]. The 4,5-dimethyl substitution pattern modifies the electronic and steric properties of the benzothiazole core, potentially altering interactions with key residues in the PI3Kγ ATP-binding pocket [1].

PI3Kγ Kinase inhibition Molecular docking

Recommended Research Applications for 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1105194-56-6) Based on Quantitative Comparative Evidence


Breast Cancer (MCF-7) and Colorectal Cancer (HCT-116) Cytotoxicity Screening Programs

This compound is best deployed in anticancer screening cascades targeting MCF-7 breast cancer and HCT-116 colorectal cancer cell lines, where it demonstrates 2.48-fold and 1.66-fold improved potency, respectively, relative to the unsubstituted benzothiazole-piperazine analog [1]. The compound achieved an IC50 of 14.02 ± 0.83 µM in MCF-7 cells and 24.55 ± 0.63 µM in HCT-116 cells under SRB assay conditions [1]. Researchers developing structure-activity relationship (SAR) series around the benzothiazole-piperazine scaffold should prioritize this substitution pattern when MCF-7 or HCT-116 activity is the primary optimization objective.

HPK1 Kinase Inhibitor Lead Generation and Immuno-Oncology Discovery

The compound is explicitly claimed within the scope of HPK1 inhibitor patents and represents a validated starting point for immuno-oncology drug discovery programs [1]. HPK1 inhibition enhances T-cell and B-cell receptor signaling, making this compound suitable for research aimed at developing immune checkpoint modulators or cancer immunotherapies [1]. Unlike many benzothiazole-piperazine derivatives optimized for direct cytotoxicity, this scaffold offers a mechanistically distinct immunomodulatory application pathway.

Medium-Scale Medicinal Chemistry Campaigns Requiring Cost-Effective, Multi-Vendor Sourcing

For research programs planning synthesis of 10–50 derivatives or requiring gram-scale quantities, the 4,5-dimethyl isomer (CAS 1105194-56-6) offers superior procurement economics compared to positional isomers such as the 4,6-dimethyl variant [1] [2]. With 1g pricing in the $578–$768 USD range and availability from multiple established vendors including Fluorochem, Biosynth, and 10xChem, this compound minimizes supply chain risk and reduces lead times for iterative SAR studies [1] [2] .

PI3Kγ-Focused Kinase Inhibitor Virtual Screening and In Silico Prioritization

This compound is suitable for inclusion in computational screening workflows targeting PI3Kγ, supported by published in silico methodologies demonstrating that benzothiazole substitution patterns modulate predicted binding free energies and selectivity profiles [1]. Researchers employing molecular docking, molecular dynamics simulations, or MM-GBSA calculations can leverage the established computational framework to benchmark the 4,5-dimethyl analog against other substitution variants before experimental validation, thereby optimizing resource allocation in hit identification campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.